![molecular formula C18H19N5OS B2362634 2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 893726-40-4](/img/structure/B2362634.png)
2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C24H23N5OS2 . The InChI code is 1S/C24H23N5OS2/c1-16-4-8-19 (9-5-16)23-27-28-24 (29 (23)20-10-6-17 (2)7-11-20)32-15-22 (30)26-25-14-21-18 (3)12-13-31-21/h4-14H,15H2,1-3H3, (H,26,30)/b25-14+ . The Canonical SMILES is CC1=CC=C (C=C1)C2=NN=C (N2C3=CC=C (C=C3)C)SCC (=O)NN=CC4=C (C=CS4)C .Physical And Chemical Properties Analysis
The molecular weight of this compound is 461.6 g/mol . The computed properties include XLogP3-AA of 5.7, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 6, Rotatable Bond Count of 7, Exact Mass of 461.13440272 g/mol, Monoisotopic Mass of 461.13440272 g/mol, Topological Polar Surface Area of 126 Ų, Heavy Atom Count of 32, and Formal Charge of 0 .Aplicaciones Científicas De Investigación
Antibiotic and Pesticide Detection
This compound has been utilized in the synthesis of coordination polymers that are highly sensitive and selective for the detection of antibiotics and pesticides . These materials can be used to develop sensors that provide a rapid and cost-effective method for monitoring environmental contaminants and ensuring food safety.
Antitumor Activity
Research indicates that coordination polymers derived from this compound demonstrate promising antitumor activities . These polymers have been tested against glioma cells, showing potential as therapeutic agents in the treatment of certain types of cancer.
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand to form novel coordination polymers with various metal salts . These polymers have unique structural topologies and can be studied to understand the principles governing the assembly of complex molecular architectures.
Chemical Synthesis
The compound is a key intermediate in the synthesis of various chemical entities. It can be used to prepare a wide range of derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science .
Propiedades
IUPAC Name |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-12-3-7-14(8-4-12)17-21-22-18(25-11-16(24)20-19)23(17)15-9-5-13(2)6-10-15/h3-10H,11,19H2,1-2H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZBEJBDBWKQIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

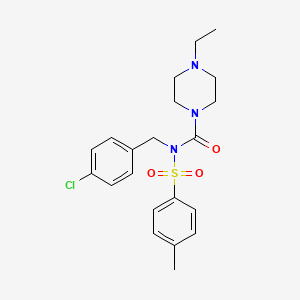
![2,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2362552.png)
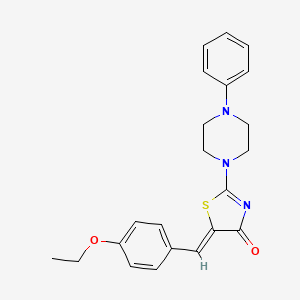
![6-[[11-Carboxy-9,10-dihydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B2362554.png)


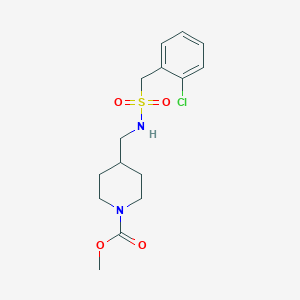
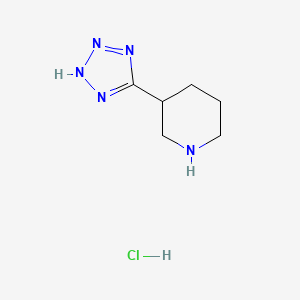
![5-bromo-2-chloro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2362564.png)
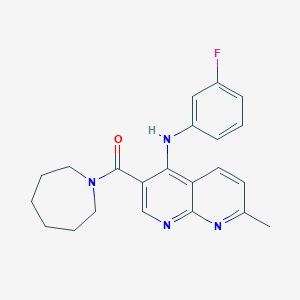
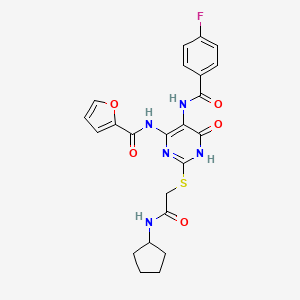

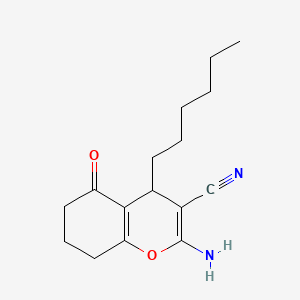
![3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2362574.png)